Sucrose-6-phosphate
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Overview
Description
Sucrose-6-phosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound plays a crucial role in the metabolism of sucrose in plants and microorganisms. It is an intermediate in the biosynthesis of sucrose and is involved in various biochemical pathways, particularly in the regulation of carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose-6-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the transfer of a phosphate group from uridine diphosphate glucose to fructose-6-phosphate, forming this compound . The reaction conditions typically include a buffered solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express high levels of sucrose phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Sucrose-6-phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed by sucrose phosphate phosphatase to yield sucrose and inorganic phosphate .
Common Reagents and Conditions
Hydrolysis: Catalyzed by sucrose phosphate phosphatase, typically in a buffered aqueous solution.
Phosphorylation: Involves the transfer of a phosphate group from a donor molecule such as ATP.
Glycosylation: Catalyzed by glycosyltransferases, which transfer sugar moieties to acceptor molecules.
Major Products
The major products formed from the hydrolysis of this compound are sucrose and inorganic phosphate. Phosphorylation reactions can yield various phosphorylated derivatives, depending on the specific enzymes and substrates involved .
Scientific Research Applications
Sucrose-6-phosphate has numerous applications in scientific research:
Mechanism of Action
Sucrose-6-phosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of sucrose. It is synthesized by sucrose phosphate synthase and subsequently hydrolyzed by sucrose phosphate phosphatase to release sucrose. This process is crucial for the regulation of sucrose levels in plants and microorganisms . The molecular targets involved include enzymes such as sucrose phosphate synthase and sucrose phosphate phosphatase, which are regulated by various factors including light, temperature, and nutrient availability .
Comparison with Similar Compounds
Similar Compounds
Sucrose-6′-phosphate: Another phosphorylated derivative of sucrose, differing in the position of the phosphate group.
Trehalose-6-phosphate: A phosphorylated disaccharide involved in the regulation of sugar metabolism in plants.
Glucose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness
Sucrose-6-phosphate is unique due to its specific role in the biosynthesis and regulation of sucrose. Unlike other phosphorylated sugars, it is directly involved in the synthesis of sucrose, which is a major transport and storage form of carbohydrates in plants . This makes it a critical molecule for understanding plant metabolism and developing biotechnological applications for sustainable agriculture and biofuel production .
Properties
CAS No. |
22372-29-8 |
---|---|
Molecular Formula |
C12H23O14P |
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-4-7(16)10(19)12(3-14,25-4)26-11-9(18)8(17)6(15)5(24-11)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
WQQSIXKPRAUZJL-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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